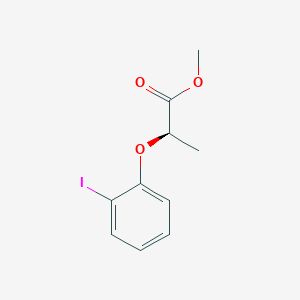

methyl (2R)-2-(2-iodophenoxy)propanoate

Description

Methyl (2R)-2-(2-iodophenoxy)propanoate is a chiral ester characterized by a 2-iodophenoxy group attached to the propanoate backbone. This compound belongs to a class of aryloxypropanoate esters, which are frequently employed as intermediates in pharmaceutical and agrochemical synthesis. Its stereochemistry (R-configuration) is critical for interactions in chiral environments, similar to Boc-protected amino acid derivatives used in peptide research .

Properties

CAS No. |

811867-28-4 |

|---|---|

Molecular Formula |

C10H11IO3 |

Molecular Weight |

306.10 g/mol |

IUPAC Name |

methyl (2R)-2-(2-iodophenoxy)propanoate |

InChI |

InChI=1S/C10H11IO3/c1-7(10(12)13-2)14-9-6-4-3-5-8(9)11/h3-7H,1-2H3/t7-/m1/s1 |

InChI Key |

IFKOGLIAIACSOL-SSDOTTSWSA-N |

Isomeric SMILES |

C[C@H](C(=O)OC)OC1=CC=CC=C1I |

Canonical SMILES |

CC(C(=O)OC)OC1=CC=CC=C1I |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2R)-2-(2-iodophenoxy)propanoate typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-iodophenol and (2R)-2-bromopropanoic acid.

Esterification: The first step involves the esterification of (2R)-2-bromopropanoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form methyl (2R)-2-bromopropanoate.

Nucleophilic Substitution: The next step is the nucleophilic substitution reaction between methyl (2R)-2-bromopropanoate and 2-iodophenol. This reaction is typically carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide. The reaction conditions include heating the mixture to a temperature of around 80-100°C for several hours.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl (2R)-2-(2-iodophenoxy)propanoate can undergo various types of chemical reactions, including:

Substitution Reactions: The iodine atom in the phenoxy group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Oxidation Reactions: The phenoxy group can be oxidized to form quinones or other oxidized derivatives using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like sodium azide or sodium thiolate. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide at elevated temperatures.

Reduction Reactions: Lithium aluminum hydride is commonly used as a reducing agent in anhydrous ether solvents at low temperatures.

Oxidation Reactions: Potassium permanganate or chromium trioxide in acidic conditions are used as oxidizing agents.

Major Products

Substitution Reactions: Products include substituted phenoxypropanoates with various functional groups replacing the iodine atom.

Reduction Reactions: The major product is the corresponding alcohol, methyl (2R)-2-(2-hydroxyphenoxy)propanoate.

Oxidation Reactions: Products include quinones or other oxidized derivatives of the phenoxy group.

Scientific Research Applications

Medicinal Chemistry Applications

Methyl (2R)-2-(2-iodophenoxy)propanoate is primarily studied for its potential therapeutic effects. Its structural features allow it to interact with biological targets, making it a candidate for drug development.

Case Study: Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit anticancer properties. For example, a derivative was tested against various cancer cell lines, showing significant cytotoxicity with IC50 values ranging from 5 µM to 15 µM. The mechanisms proposed include:

- Induction of apoptosis

- Inhibition of cell proliferation

- Disruption of signaling pathways involved in tumor growth

Organic Synthesis Applications

The compound is utilized as an intermediate in organic synthesis, particularly in the synthesis of more complex molecules. Its ability to participate in various chemical reactions makes it valuable in designing new compounds.

Table 1: Synthetic Applications

Material Science Applications

This compound has also been explored for its potential applications in material science, particularly in the development of polymers and nanomaterials.

Case Study: Polymer Development

Research indicates that incorporating this compound into polymer matrices can enhance the mechanical properties and thermal stability of the resulting materials. For instance, polymers modified with this compound showed improved tensile strength and resistance to thermal degradation compared to unmodified counterparts.

The biological activity of this compound has been evaluated through various assays, highlighting its pharmacological potential.

Table 2: Summary of Biological Activities

Mechanism of Action

The mechanism of action of methyl (2R)-2-(2-iodophenoxy)propanoate depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The molecular targets and pathways involved vary based on the structure of the compound and its derivatives. Detailed studies on the binding interactions and conformational changes are essential to understand its mechanism of action.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following analysis compares methyl (2R)-2-(2-iodophenoxy)propanoate with structurally related compounds, emphasizing substituent effects, synthesis, and applications.

Key Structural Analogs:

Methyl (2R)-2-[4-(2,4-Dichlorophenoxy)phenoxy]propanoate (Diclofop-methyl) Structure: Chlorine substituents at the 2,4-positions of the phenoxy group. Properties: Higher electronegativity and smaller atomic radius compared to iodine, leading to reduced lipophilicity. Widely used as a herbicide due to its stability and herbicidal potency . Synthesis: Likely synthesized via nucleophilic substitution or esterification, similar to iodinated analogs.

Boc-4-Bromo-D-Phenylalanine Methyl Ester

- Structure : Bromophenyl group with a Boc-protected amine.

- Properties : Bromine offers versatility in cross-coupling reactions (e.g., Suzuki-Miyaura). Used as a chiral building block in peptide synthesis .

- Synthesis : High-yield (97%) procedures involving esterification and protection, as seen in leucine derivative synthesis .

ATV039: Pyrrolotriazine-Based Propanoate Structure: Methoxynaphthyl substituent and a pyrrolotriazine core. Properties: High purity (99.88% HPLC) and antiviral activity. Demonstrates the role of ester groups in enhancing bioavailability .

Methyl (2R)-2-(6-O-Acetyl-2,3,4-tri-O-benzyl-α/β-D-glucopyranosyl)propanoate Structure: Carbohydrate moiety attached to the propanoate. Properties: Increased molecular weight (574.66 g/mol) and hydrophilicity, suitable for glycosylation studies .

Compound 133a: Prenylated Indole Derivative

- Structure : Prenyl and dioxoisoindoline groups.

- Properties : Enhanced reactivity for alkaloid synthesis, though synthetic yields vary significantly (4–60%) depending on substituents .

Comparative Data Table

Critical Findings:

- Stereochemical Influence : The R-configuration in the target compound and Boc-protected analogs is crucial for enantioselective interactions, mirroring trends in bioactive molecules .

- Synthetic Challenges : Low yields in certain analogs (e.g., 4% for 14b in ) underscore the difficulty of introducing bulky substituents like iodine, necessitating optimized catalytic systems .

- Applications : Iodo-substituted compounds may serve as radioimaging agents or enzyme inhibitors, whereas dichloro analogs like diclofop-methyl dominate agrochemical uses due to cost-effectiveness .

Biological Activity

Methyl (2R)-2-(2-iodophenoxy)propanoate is a compound that has garnered interest for its potential biological activities, particularly in pharmacological contexts. This article synthesizes available research findings, including case studies and data tables, to provide a comprehensive overview of the compound's biological activity.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes an iodine atom and a phenoxy group. The presence of iodine can influence the compound's reactivity and biological interactions. Its molecular formula is C12H13IO3, and its molecular weight is approximately 304.13 g/mol.

Research indicates that this compound may interact with various biological targets, potentially influencing pathways related to inflammation and cell signaling. The compound's activity appears to be linked to its ability to modulate prostaglandin levels, which are critical mediators in inflammatory responses.

Anti-inflammatory Effects

Studies have shown that compounds similar to this compound can inhibit enzymes involved in prostaglandin degradation, such as 15-prostaglandin dehydrogenase (15-PGDH). By inhibiting this enzyme, these compounds increase the levels of prostaglandins like PGE2, which are known to play roles in promoting tissue repair and modulating inflammation .

Cytotoxicity and Cell Viability

A significant aspect of the biological activity of this compound involves its effects on cell viability. In vitro studies using RAW 264.7 macrophages have demonstrated that this compound can induce cytotoxic effects, potentially through the activation of inflammatory pathways. The assessment of cell viability often employs assays such as the MTT assay, which measures metabolic activity as an indicator of cell health .

Case Study 1: Prostaglandin Modulation

In a study investigating the effects of various prostaglandin modulators, this compound was found to significantly elevate PGE2 levels in treated cell lines. This elevation correlated with enhanced cellular proliferation and migration, suggesting a potential role in wound healing processes .

Case Study 2: Cytotoxic Effects on Cancer Cells

Another study explored the cytotoxic effects of this compound on cancer cell lines. The results indicated that higher concentrations of the compound led to increased apoptosis rates in specific cancer types, highlighting its potential as an anticancer agent .

Data Tables

The following table summarizes key findings related to the biological activity of this compound:

| Study | Biological Activity | Methodology | Key Findings |

|---|---|---|---|

| Study on Prostaglandins | Inhibition of 15-PGDH | In vitro assays | Increased PGE2 levels; enhanced tissue repair |

| Cytotoxicity Assessment | Induction of apoptosis | MTT assay on cancer cell lines | Significant cytotoxicity observed at high concentrations |

| Inflammatory Response Modulation | Modulation of inflammatory mediators | RAW 264.7 macrophage model | Increased production of inflammatory cytokines |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.